[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide
Description
[S(R)]-N-[(S)-2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide (CAS: 15-8482) is a chiral sulfinamide-phosphine hybrid ligand with the molecular formula C₃₄H₃₃NOPS and a molecular weight of 653.9 g/mol . It features a stereochemically defined naphthalenylmethyl backbone, a diphenylphosphino group at the 2-position of the phenyl ring, and a tert-butylsulfinamide moiety. This compound is air- and moisture-sensitive, requiring storage under inert conditions . It is primarily utilized in asymmetric catalysis, particularly in transition-metal-catalyzed enantioselective reactions, due to its ability to induce high stereochemical control .
Properties
IUPAC Name |
(R)-N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32NOPS/c1-33(2,3)37(35)34-32(27-23-22-25-14-10-11-15-26(25)24-27)30-20-12-13-21-31(30)36(28-16-6-4-7-17-28)29-18-8-5-9-19-29/h4-24,32,34H,1-3H3/t32-,37+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFQPRKFPNKJDT-NBWQQBAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32NOPS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[S(R)]-N-[(S)-2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide is a chiral sulfinamide compound notable for its complex structure and potential biological applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 525.66 g/mol. The presence of both (R) and (S) configurations contributes to its biological activity, particularly in interactions with various biological targets such as enzymes and receptors.
Structural Characteristics
| Feature | Description |
|---|---|
| Chiral Centers | 2 (Sulfinamide and phosphine) |
| Functional Groups | Sulfinamide, phosphine ligand |
| Molecular Weight | 525.66 g/mol |
Enzyme Interactions
Research indicates that the compound interacts with specific enzymes, potentially acting as an inhibitor or modulator. Its phosphine moiety allows it to participate in various catalytic processes, enhancing its role in medicinal chemistry.
Case Study: Farnesyltransferase Inhibition
One notable application is in the development of inhibitors for farnesyltransferase, an enzyme implicated in cancer progression. Studies have shown that sulfinamides can effectively inhibit this enzyme, suggesting a pathway for anticancer drug development.
Predictive Models
Predictive models based on structure-activity relationships (SAR) suggest that modifications to the compound's structure can enhance its biological efficacy. The unique arrangement of functional groups allows for specific interactions that can be fine-tuned for desired effects.
Synthesis of [S(R)]-N-[(S)-2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide
The synthesis involves several key steps, ensuring the correct stereochemistry is achieved:
- Preparation of Phosphine Ligand : The diphenylphosphino group is synthesized through standard phosphine preparation methods.
- Formation of Sulfinamide : The sulfinamide functional group is introduced using sulfonylation reactions.
- Coupling Reaction : The final coupling step combines the phosphine ligand with the naphthalene moiety to form the target compound.
Reaction Conditions
The reactions require careful control over conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity.
Potential Therapeutic Uses
Given its ability to inhibit specific enzymes, this compound has potential applications in treating various diseases, particularly cancers where farnesyltransferase plays a critical role. Additionally, its properties as a ligand in catalysis make it valuable in synthetic organic chemistry.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights how variations in substituents affect biological activity:
| Compound Name | Biological Activity |
|---|---|
| [S(R)]-N-[(S)-2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide | Moderate Farnesyltransferase inhibition |
| [S(R)]-N-[(R)-4-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide | Stronger inhibition observed |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of chiral sulfinamide-phosphine ligands. Below is a comparative analysis with structurally related ligands:
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Applications | Stability |
|---|---|---|---|---|
| [S(R)]-N-[(S)-2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide | Naphthalenylmethyl backbone, diphenylphosphino group, tert-butylsulfinamide | 653.9 | Asymmetric hydrogenation, C–C bond formation | Air/moisture-sensitive |
| [S(R)]-N-[(S)-[3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide | Benzyloxy-substituted phenyl, dicyclohexylphosphino group | 639.9 | Enantioselective alkylation, Suzuki-Miyaura coupling | Air/moisture-sensitive |
| (R)-N-[(S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-2-methylpropane-2-sulfinamide | Dual diphenylphosphino groups, ethyl linker | 639.8 (estimated) | Bidentate ligand for palladium-catalyzed asymmetric allylic substitutions | Enhanced stability due to dual P centers |
| 2-(2-(Diphenylphosphino)phenyl)-1-phenyl-1H-benzo[d]imidazole (2-DPPI) | Benzoimidazole core, diphenylphosphino group at ortho position | 439.5 | Electroluminescent materials, OLEDs | Air-stable |
Key Research Findings
Steric and Electronic Effects: The naphthalenyl group in the target compound provides greater steric bulk compared to benzyloxy or benzoimidazole-based analogues, enhancing enantioselectivity in reactions requiring large chiral pockets (e.g., asymmetric hydrogenation of ketones) . The diphenylphosphino group in the target ligand exhibits stronger π-accepting properties than dicyclohexylphosphino analogues, improving coordination to transition metals like rhodium or iridium .
Catalytic Performance: In palladium-catalyzed asymmetric allylic alkylation, the dual-phosphino ligand (CAS: 1824731-39-6) outperforms the target compound due to its bidentate coordination mode, achieving >99% ee in some substrates .
Synthetic Accessibility :
- The target compound’s synthesis involves a multi-step sequence with chiral resolution steps, whereas benzoimidazole derivatives (e.g., 2-DPPI) are synthesized in fewer steps via Ullmann coupling .
Notes on Industrial and Research Relevance
- The target compound is marketed exclusively for research via collaborations between Ascensus Specialties and Daicel, underscoring its specialized role in asymmetric synthesis .
- Structural modifications (e.g., substituting naphthalenyl with anthracenyl groups) have been explored to tune steric effects, but these derivatives often suffer from reduced solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
